Dimethyldioctadecylammonium Chloride: A Technical Whitepaper
Dimethyldioctadecylammonium Chloride: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyldioctadecylammonium chloride (DODAC), a quaternary ammonium (B1175870) compound, is a cationic surfactant with a diverse range of applications in research and industry.[1][2] Its amphiphilic nature, characterized by a positively charged hydrophilic head group and two long hydrophobic octadecyl chains, drives its self-assembly into supramolecular structures such as micelles and liposomes in aqueous environments. This property makes it a valuable component in the formulation of drug delivery systems, an antimicrobial agent, and a tool in various nanotechnology applications.[3] This technical guide provides an in-depth overview of the core basic properties of DODAC, with a focus on its physicochemical characteristics, experimental characterization protocols, and its mechanism of interaction with cellular systems.
Physicochemical Properties
The fundamental properties of Dimethyldioctadecylammonium Chloride are summarized in the tables below, providing a consolidated reference for researchers.
Table 1: General and Physical Properties
| Property | Value | Reference |
| Synonyms | Distearyldimonium chloride, DODMAC, DSDMAC | [2][4] |
| CAS Number | 107-64-2 | [3] |
| Molecular Formula | C₃₈H₈₀ClN | [3][5] |
| Molecular Weight | 586.50 g/mol | [5] |
| Appearance | White to yellowish waxy solid or paste | [3][6] |
| Melting Point | 45 °C | [6] |
| Boiling Point | 320 °C | [6] |
| Density | 0.9100 g/cm³ | [6] |
Table 2: Solubility Profile
| Solvent | Solubility | Reference |
| Water | Generally insoluble | [6] |
| Organic Solvents | ||
| Hexane | Highly soluble | [6] |
| Dichloromethane | Highly soluble | [6] |
| Chloroform (B151607) | Highly soluble | [6] |
| Isopropyl Alcohol | Soluble | [7] |
Experimental Protocols
Accurate characterization of DODAC and its formulations is crucial for its effective application. The following sections detail the methodologies for determining key parameters.
Determination of Critical Micelle Concentration (CMC)
The Critical Micelle Concentration (CMC) is the concentration at which surfactant monomers begin to form micelles. This is a critical parameter for any application involving the self-assembly of DODAC.
1. Conductivity Method
This method is suitable for ionic surfactants like DODAC and relies on the change in the molar conductivity of the solution as a function of concentration.
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Principle: Below the CMC, DODAC exists primarily as monomers, and the molar conductivity decreases linearly with the square root of the concentration. Above the CMC, the formation of larger, less mobile micelles leads to a significant change in the slope of this relationship. The intersection of the two linear portions of the plot of molar conductivity versus the square root of concentration indicates the CMC.
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Apparatus: Conductivity meter, thermostated water bath, magnetic stirrer, volumetric flasks, and pipettes.
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Procedure:
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Prepare a stock solution of DODAC in deionized water.
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Prepare a series of dilutions from the stock solution.
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Equilibrate each solution to a constant temperature (e.g., 25 °C) in the water bath.
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Measure the conductivity of each solution.
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Plot the molar conductivity (Λ) against the square root of the concentration (√c).
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Determine the CMC from the breakpoint in the plot.
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2. Fluorescence Spectroscopy with Pyrene (B120774) Probe
This is a highly sensitive method that utilizes the change in the fluorescence spectrum of a hydrophobic probe, such as pyrene, upon its incorporation into the hydrophobic core of micelles.
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Principle: The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment. In an aqueous solution, the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is high. When micelles form, pyrene partitions into the nonpolar micellar core, leading to a decrease in the I₁/I₃ ratio. Plotting the I₁/I₃ ratio against the logarithm of the DODAC concentration allows for the determination of the CMC from the inflection point of the resulting sigmoidal curve.
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Apparatus: Fluorescence spectrophotometer, quartz cuvettes, volumetric flasks, and pipettes.
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Reagents: Pyrene (recrystallized from ethanol), DODAC, and deionized water.
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Procedure:
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Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone).
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Prepare a series of DODAC solutions of varying concentrations in deionized water.
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Add a small aliquot of the pyrene stock solution to each DODAC solution to achieve a final pyrene concentration in the micromolar range (e.g., 1 µM). Ensure the organic solvent concentration is minimal to avoid affecting micellization.
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Allow the solutions to equilibrate.
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Measure the fluorescence emission spectra of each solution (excitation wavelength typically around 335 nm).
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Determine the intensities of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks.
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Plot the I₁/I₃ ratio as a function of the logarithm of the DODAC concentration.
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The CMC is determined from the midpoint of the transition in the sigmoidal plot.
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Preparation and Characterization of DODAC Vesicles (Liposomes)
DODAC is frequently used to prepare cationic liposomes for drug and gene delivery applications.
1. Thin-Film Hydration Method
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Principle: A lipid film containing DODAC (and potentially other lipids like cholesterol) is formed by evaporating an organic solvent. Subsequent hydration of this film with an aqueous buffer leads to the spontaneous formation of multilamellar vesicles (MLVs). These can be downsized to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).
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Apparatus: Rotary evaporator, round-bottom flask, sonicator (probe or bath), extrusion equipment (optional).
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Procedure:
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Dissolve DODAC and any other lipids in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.
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Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
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Further dry the film under vacuum for several hours to remove any residual solvent.
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Hydrate the lipid film with an appropriate aqueous buffer by gentle rotation above the lipid's phase transition temperature. This will form a suspension of MLVs.
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For SUVs, the MLV suspension can be sonicated. For LUVs of a defined size, the MLV suspension can be subjected to extrusion through polycarbonate membranes of a specific pore size.
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2. Characterization of Vesicle Size and Zeta Potential
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Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the vesicles, while Electrophoretic Light Scattering (ELS) is used to determine their zeta potential, which is a measure of their surface charge.
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Apparatus: A DLS and ELS instrument (e.g., a Zetasizer).
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Procedure:
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Dilute the prepared DODAC vesicle suspension with the same buffer used for hydration to an appropriate concentration for measurement.
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Transfer the diluted sample to a suitable cuvette.
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Perform DLS measurements to obtain the particle size distribution and the average hydrodynamic diameter.
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Perform ELS measurements to obtain the zeta potential. The positive value of the zeta potential confirms the cationic nature of the DODAC vesicles.
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Mechanism of Action and Cellular Interactions
While DODAC does not appear to activate specific intracellular signaling pathways in the classical sense of a ligand-receptor interaction, its potent biological effects are primarily attributed to its interaction with and disruption of cellular membranes.
Membrane Interaction and Disruption
The cationic headgroup of DODAC facilitates its initial electrostatic attraction to the negatively charged components of cell membranes, such as phospholipids (B1166683) and proteins. The long hydrophobic tails then insert into the lipid bilayer, leading to a series of events that compromise membrane integrity.
Experimental Workflow for Assessing Cellular Response
To investigate the cellular response to DODAC treatment, a logical experimental workflow can be followed to assess cytotoxicity and the mechanism of cell death.
Conclusion
Dimethyldioctadecylammonium chloride is a versatile cationic surfactant with well-defined physicochemical properties that underpin its utility in a variety of scientific and industrial applications. Its ability to self-assemble into cationic vesicles makes it a particularly important tool in the development of advanced drug delivery systems. Understanding the methodologies for its characterization and its primary mechanism of action through membrane disruption is essential for harnessing its full potential in research and development. This guide provides a foundational resource for professionals working with this important quaternary ammonium compound.
